4-Acetylphenyl dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

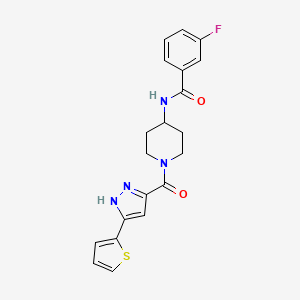

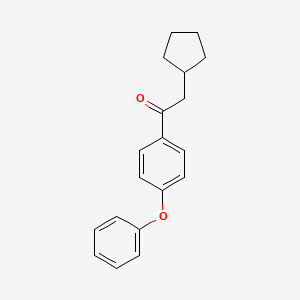

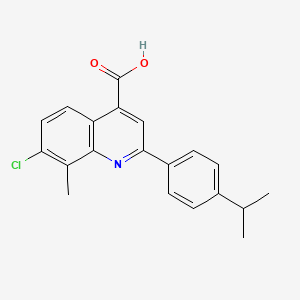

4-Acetylphenyl dimethylcarbamate is a carbamate derivative . It has a molecular formula of C11H13NO3 and a molecular weight of 207.23 .

Synthesis Analysis

The synthesis of 4-Acetylphenyl dimethylcarbamate involves various amines with dimethyl carbonate . The reaction of amines with organic carbonates such as dimethyl carbonate is an environmentally benign synthetic route to carbamate esters .Molecular Structure Analysis

The molecular structure of 4-Acetylphenyl dimethylcarbamate consists of a carbamate group attached to a phenyl ring with an acetyl group .Scientific Research Applications

Thermo-pH Responsive Polymers

One of the applications of 4-Acetylphenyl dimethylcarbamate is in the creation of thermo-pH responsive polymers . These polymers are designed to change their properties in response to changes in temperature and pH. The compound is used as a monomer in the synthesis of these polymers. The resulting polymers have potential applications in various fields, including bio-separation processes and the formation of responsive hydrogels .

Phase Transition Temperature of Polymers

4-Acetylphenyl dimethylcarbamate also plays a role in affecting the phase transition temperature of polymers . The compound’s hydrophilic/hydrophobic groups can influence the phase separation and the lower critical solution temperature of N-isopropylacrylamide, a common thermo-responsive polymer .

Synthesis of New Acrylate Monomers

The compound is used in the synthesis of new acrylate monomers . These monomers, in turn, are used in the production of various types of polymers. The synthesized monomers based on 4-acetylphenyl dimethylcarbamate have been used in the free radical polymerization of N-isopropylacrylamide, resulting in functional temperature-responsive terpolymers .

Influence on Glass Transition Temperature

The presence of 4-Acetylphenyl dimethylcarbamate in polymers can influence their glass transition temperatures . This property is crucial in determining the temperature at which a polymer transitions from a hard, glassy material to a soft, rubbery one.

Effect on Polymer Crystallinity

The compound can affect the degree of crystallinity of polymers . Crystallinity refers to the degree of structural order in a solid. In a crystal, the atoms or molecules are arranged in a well-ordered, repeating pattern extending in all three spatial dimensions.

Surface Morphology of Polymers

4-Acetylphenyl dimethylcarbamate can influence the surface morphology of polymers . This can be crucial in applications where the surface properties of a material play a significant role, such as in coatings, adhesives, and certain types of electronic devices.

Mechanism of Action

Target of Action

It is known that carbamate esters, a class to which this compound belongs, often interact with various amines . The specific role of these targets would depend on the nature of the amines involved and their physiological functions.

Mode of Action

The compound’s interaction with its targets involves a process known as carbamoylation . This is a reaction between amines and organic carbonates like dimethyl carbonate, resulting in the formation of carbamate esters . The carbamoylation of linear primary aliphatic amines occurs with relatively high yields, while non-linear primary aliphatic amines and secondary aliphatic amines are less active in reaction with dimethyl carbonate .

Biochemical Pathways

The carbamoylation process, which this compound is involved in, is a key step in various biochemical pathways . Carbamate esters, the products of this process, have wide applications in the chemical industry and are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Pharmacokinetics

Factors such as solubility, stability, and molecular size can affect how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The carbamoylation process, which this compound is involved in, can lead to various molecular and cellular changes depending on the specific amines involved and the physiological context .

Action Environment

The action, efficacy, and stability of 4-Acetylphenyl dimethylcarbamate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other chemicals or substances, and the specific physiological conditions within the body . .

properties

IUPAC Name |

(4-acetylphenyl) N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)9-4-6-10(7-5-9)15-11(14)12(2)3/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOXLGLBCHWNCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876407 |

Source

|

| Record name | N,N-DiMe-(4-acetyl-Ph)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylphenyl dimethylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2398445.png)

![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2398462.png)

![8-Methyl-5-propan-2-yl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2398466.png)